molecular formula C18H19N B123233 2-(4-Phenylbutyl)-1H-indole CAS No. 142906-89-6

2-(4-Phenylbutyl)-1H-indole

Cat. No. B123233
M. Wt: 249.3 g/mol
InChI Key: OUFWRIBUVYRSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenylbutyl)-1H-indole, also known as PB-22, is a synthetic cannabinoid that belongs to the indole family. PB-22 is a potent agonist of the CB1 and CB2 receptors and is known to have similar effects to those of delta-9-tetrahydrocannabinol (THC), the psychoactive compound found in cannabis. PB-22 has gained interest in the scientific community due to its potential applications in medical research.

Mechanism Of Action

2-(4-Phenylbutyl)-1H-indole acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. 2-(4-Phenylbutyl)-1H-indole binds to these receptors, causing a cascade of biochemical events that ultimately lead to the effects observed in vivo.

Biochemical And Physiological Effects

2-(4-Phenylbutyl)-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-Phenylbutyl)-1H-indole can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 2-(4-Phenylbutyl)-1H-indole has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

Advantages And Limitations For Lab Experiments

2-(4-Phenylbutyl)-1H-indole has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of smaller amounts of the compound in experiments. Additionally, 2-(4-Phenylbutyl)-1H-indole has a long half-life, which allows for longer experiments. However, one limitation is the lack of information on the long-term effects of 2-(4-Phenylbutyl)-1H-indole, which makes it difficult to assess its safety for use in humans.

Future Directions

There are several future directions for 2-(4-Phenylbutyl)-1H-indole research. One area of interest is the development of 2-(4-Phenylbutyl)-1H-indole derivatives with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to determine the long-term effects of 2-(4-Phenylbutyl)-1H-indole on human health and safety. Finally, 2-(4-Phenylbutyl)-1H-indole has the potential to be used as a therapeutic agent for the treatment of various medical conditions, and further research is needed to explore its full therapeutic potential.

Synthesis Methods

2-(4-Phenylbutyl)-1H-indole can be synthesized using a variety of methods. One common method involves the reaction of 4-phenylbutyl iodide with 1H-indole in the presence of a palladium catalyst. Another method involves the reaction of 4-phenylbutyl chloride with 1H-indole in the presence of a base. Both methods yield 2-(4-Phenylbutyl)-1H-indole in high purity and yield.

Scientific Research Applications

2-(4-Phenylbutyl)-1H-indole has been used in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various medical conditions. Studies have shown that 2-(4-Phenylbutyl)-1H-indole has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 2-(4-Phenylbutyl)-1H-indole has been shown to have anti-cancer effects, making it a potential candidate for the treatment of various types of cancer.

properties

CAS RN

142906-89-6

Product Name

2-(4-Phenylbutyl)-1H-indole

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

2-(4-phenylbutyl)-1H-indole

InChI

InChI=1S/C18H19N/c1-2-8-15(9-3-1)10-4-6-12-17-14-16-11-5-7-13-18(16)19-17/h1-3,5,7-9,11,13-14,19H,4,6,10,12H2

InChI Key

OUFWRIBUVYRSQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2

synonyms

2-(4-PHENYLBUTYL)INDOLE

Origin of Product

United States

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